molecular formula C16H15N3O3 B2983620 3-{3-[(2,5-Dioxopyrrolidin-1-yl)methyl]azetidine-1-carbonyl}benzonitrile CAS No. 2097922-04-6

3-{3-[(2,5-Dioxopyrrolidin-1-yl)methyl]azetidine-1-carbonyl}benzonitrile

Cat. No.: B2983620
CAS No.: 2097922-04-6
M. Wt: 297.314
InChI Key: BCYBFRQOCSUKIB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H10N2O2/c13-7-9-3-1-2-4-10(9)8-14-11(15)5-6-12(14)16/h1-4H,5-6,8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its IUPAC name is 3-(2,5-dioxo-1-pyrrolidinyl)benzoic acid .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

One significant area of application for compounds with similar structural motifs involves the synthesis of heterocyclic compounds, which are crucial in developing pharmaceuticals, agrochemicals, and materials. The reactions of β-(lithiomethyl)azines with nitriles, for instance, provide a pathway to pyrrolo-pyridines, quinolines, and other heterocycles, demonstrating the utility of related azetidine and benzonitrile functionalities in constructing complex heterocyclic systems (Davis et al., 1992).

Ring Expansion Techniques

The ring expansion of azetidines, a process closely related to the core structure of the compound , provides a synthetic route to substituted pyrrolidines. This method highlights the strategic use of azetidines in accessing a broader range of cyclic compounds, which are foundational structures in many bioactive molecules (Bott et al., 2009).

Future Directions

The future directions for this compound could involve further structural optimization of similar compounds, which could lead to improved production and quality control of monoclonal antibodies .

Properties

IUPAC Name

3-[3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c17-7-11-2-1-3-13(6-11)16(22)18-8-12(9-18)10-19-14(20)4-5-15(19)21/h1-3,6,12H,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYBFRQOCSUKIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC2CN(C2)C(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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